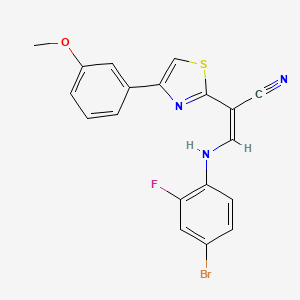

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

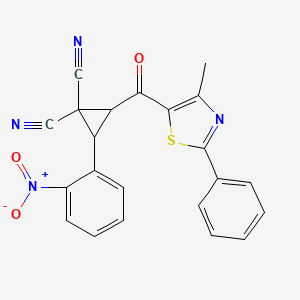

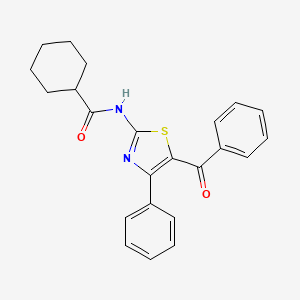

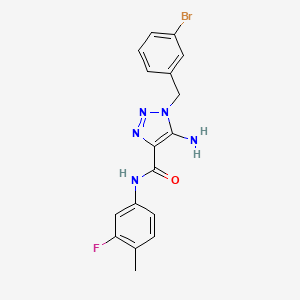

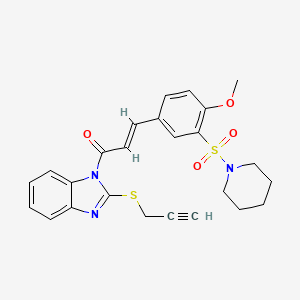

The compound "(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile" is a Z-isomer, which indicates the geometry around a double bond where the highest priority groups on each carbon are on the same side. Z-isomers are often significant in medicinal chemistry due to their specific biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar Z-isomers and their relevance in pharmaceutical chemistry, particularly in the context of cephem antibiotics.

Synthesis Analysis

The synthesis of Z-isomers can be complex due to the need for specific stereochemistry. The papers describe various synthetic routes for related Z-isomers. For example, one paper details the preparation of a Z-isomer used as a side-chain in cephem antibiotics, starting from aminoisoxazoles and proceeding through skeletal rearrangement . Another paper discusses the synthesis of a Z-isomer from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with the stereochemical structure confirmed by X-ray crystallography . These methods highlight the importance of careful control of reaction conditions to achieve the desired Z-configuration.

Molecular Structure Analysis

The molecular structure of Z-isomers is crucial as it can affect the compound's biological activity. The papers indicate that X-ray crystallography is a valuable tool for determining the stereochemistry of such compounds . Additionally, the supramolecular assembly of a related Z-isomer was studied, revealing a three-dimensional network formed by hydrogen bonds and π-π stacking interactions, which are essential for stabilizing the molecular conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Z-isomers often require specific reagents and catalysts to promote the desired stereochemistry. For instance, the use of alkoxycarbonyl isothiocyanates and O-methylhydroxylamime in the synthesis of a Z-isomer side-chain for cephem antibiotics demonstrates the tailored approach needed for these reactions . The exclusive formation of the Z-isomer during O-methylation in the presence of barium oxide and barium hydroxide octahydrate further illustrates the specificity of these chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Z-isomers are influenced by their molecular structure. The papers suggest that noncovalent interactions, such as hydrogen bonding and π-π interactions, play a significant role in the crystal packing and stability of these compounds . These interactions can also impact the solubility, melting point, and overall reactivity of the Z-isomers, which are important considerations in their practical applications, particularly in drug development.

Aplicaciones Científicas De Investigación

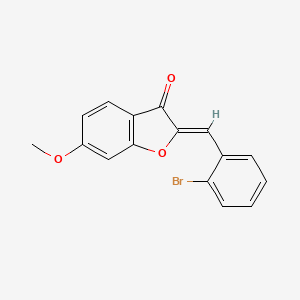

Photodynamic Therapy Application

Compounds with structures similar to the one mentioned have been synthesized and characterized, showing potential for use in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such features make them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

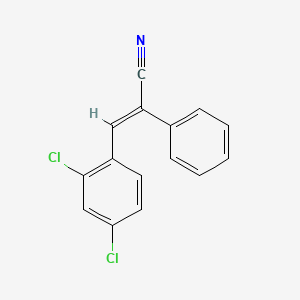

Photoluminescence Characteristics

Novel derivatives exhibiting photoluminescence have been synthesized, demonstrating green fluorescence in solid state and emission in solution under UV irradiation, which could have applications in materials science and optoelectronics (Xu, Yu, & Yu, 2012).

Piezochromic Behaviors

Research into compounds with acrylonitrile and diphenylacetonitrile structures revealed aggregation-enhanced emission (AIE) effects and distinct piezochromic behaviors under hydrostatic pressure, changing fluorescence color under different pressure conditions. This suggests potential applications in stress or pressure sensors and imaging technologies (Ouyang et al., 2016).

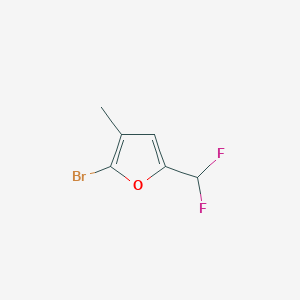

Synthesis of Fluorinated Heterocyclic Compounds

The use of fluorinated acrylates, similar in reactivity to the compound , has been explored for the synthesis of a range of fluorine-bearing heterocyclic compounds. This demonstrates the versatility of such structures in synthesizing compounds with potential pharmaceutical applications (Shi, Wang, & Schlosser, 1996).

Propiedades

IUPAC Name |

(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrFN3OS/c1-25-15-4-2-3-12(7-15)18-11-26-19(24-18)13(9-22)10-23-17-6-5-14(20)8-16(17)21/h2-8,10-11,23H,1H3/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPKKWXRJSKSIE-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)

![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)

![Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2521874.png)

![2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2521876.png)